molecular formula C19H14N2O3 B5764342 N-(3-nitrophenyl)-4-biphenylcarboxamide

N-(3-nitrophenyl)-4-biphenylcarboxamide

Cat. No.: B5764342
M. Wt: 318.3 g/mol
InChI Key: UNGVGOSZFLIKHH-UHFFFAOYSA-N
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Description

N-(3-Nitrophenyl)-4-biphenylcarboxamide is a carboxamide derivative featuring a biphenyl core substituted with a 3-nitrophenyl group at the amide nitrogen. Its molecular formula is C₁₉H₁₄N₂O₃, with a molecular weight of 318.33 g/mol (calculated).

Properties

IUPAC Name

N-(3-nitrophenyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-19(20-17-7-4-8-18(13-17)21(23)24)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGVGOSZFLIKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-4-biphenylcarboxamide typically involves the reaction of 3-nitroaniline with 4-biphenylcarboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-4-biphenylcarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.

Major Products Formed

    Reduction: 3-aminophenyl-4-biphenylcarboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitroso or nitrosonium derivatives.

Scientific Research Applications

N-(3-nitrophenyl)-4-biphenylcarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-4-biphenylcarboxamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Below is a detailed comparison of N-(3-nitrophenyl)-4-biphenylcarboxamide with four structurally related carboxamide derivatives, focusing on molecular properties, substituent effects, and inferred applications.

Structural and Molecular Comparisons

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 3-Nitrophenyl C₁₉H₁₄N₂O₃ 318.33 High polarity due to -NO₂; potential bioactivity
N-(3-Acetylphenyl)-4-biphenylcarboxamide () 3-Acetylphenyl C₂₁H₁₇NO₂ 315.36 Moderate electron withdrawal; acetyl group may enhance metabolic stability
N-(3-Ethynylphenyl)-4-biphenylcarboxamide () 3-Ethynylphenyl C₂₁H₁₅NO 297.36 Linear ethynyl group improves planarity; potential for conjugation in materials science
N-(3-Bromophenyl)-4-biphenylcarboxamide () 3-Bromophenyl C₁₉H₁₄BrNO 352.22 Halogen substituent enables halogen bonding; possible kinase inhibition
N-(3-Chlorophenethyl)-4-nitrobenzamide () 3-Chlorophenethyl + 4-nitrobenzoyl C₁₅H₁₂ClN₂O₃ 315.72 Hybrid nitro/chloro structure; studied for biofunctional hybrid applications

Substituent-Driven Property Variations

  • The ethynyl group () introduces sp-hybridization, increasing molecular planarity and enabling applications in optoelectronic materials.
  • Biological Implications :

    • Bromo and chloro substituents () are associated with halogen bonding, a critical interaction in drug-receptor binding. For example, bromophenyl analogs may mimic kinase inhibitors like imatinib.
    • Nitro groups are often linked to antimicrobial or anticancer activity but may confer toxicity risks.
  • Synthetic Accessibility :

    • Amide bond formation via coupling reactions (e.g., using 4-nitrobenzoyl chloride in ) is a shared synthetic route. However, introducing ethynyl or acetyl groups requires specialized reagents (e.g., alkynes or acetylating agents).

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